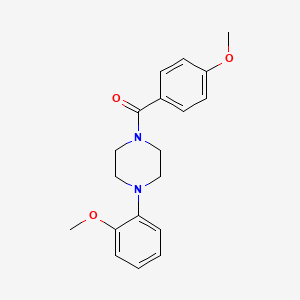

![molecular formula C15H20N4O4S B5587532 3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde thiosemicarbazone](/img/structure/B5587532.png)

3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde thiosemicarbazone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde thiosemicarbazone belongs to a broader class of thiosemicarbazones, which are known for their versatile chemical properties and potential applications in catalysis, material science, and medicinal chemistry. Thiosemicarbazones are characterized by the presence of a thiosemicarbazide moiety attached to an aldehyde or ketone group, giving rise to compounds with significant biological activities and chemical functionalities.

Synthesis Analysis

The synthesis of thiosemicarbazone derivatives typically involves the reaction of thiosemicarbazide with aldehydes or ketones in the presence of a suitable solvent. This condensation reaction leads to the formation of thiosemicarbazones with diverse substituents, depending on the starting materials used. In the context of 3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde thiosemicarbazone, the synthesis likely involves a targeted modification of the benzaldehyde moiety to introduce the morpholinyl and methoxy groups, followed by condensation with thiosemicarbazide.

Molecular Structure Analysis

Thiosemicarbazone derivatives exhibit a range of molecular geometries, influenced by the nature of the substituents and the intramolecular and intermolecular interactions present. X-ray diffraction studies are commonly employed to determine the precise molecular structure, revealing details such as bond lengths, angles, and the overall geometry of the compound. These structural insights are crucial for understanding the chemical reactivity and potential applications of the compound.

Chemical Reactions and Properties

Thiosemicarbazones participate in various chemical reactions, including complexation with metal ions, redox reactions, and nucleophilic substitutions. The reactivity can be tailored by modifying the substituents, enabling the synthesis of complexes with specific properties. For example, the ability to form stable complexes with metals like silver, palladium, and molybdenum has been explored for applications in catalysis and as potential therapeutic agents.

Physical Properties Analysis

The physical properties of thiosemicarbazone derivatives, such as solubility, melting point, and crystallinity, are influenced by the molecular structure and the nature of the substituents. These properties are important for the compound's application in material science and medicinal chemistry, affecting its behavior in solution and its interaction with biological molecules.

Chemical Properties Analysis

Thiosemicarbazones exhibit a wide range of chemical properties, including antioxidant, enzyme inhibitory, and DNA-binding activities. These properties are often investigated using spectroscopic methods, molecular docking studies, and biochemical assays. The chemical properties are central to the compound's potential applications in pharmaceuticals and as a ligand in coordination chemistry.

For detailed insights and specific studies on 3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde thiosemicarbazone , further research in specialized databases and peer-reviewed journals is recommended.

References (Sources)

- Silver(I) complexes of 3-methoxy-4-hydroxybenzaldehyde thiosemicarbazones: structural, cytotoxicity, and apoptotic studies (Silva et al., 2020).

- Mixed ligand palladium(II) complexes of 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde 4N-substituted thiosemicarbazones: synthesis, crystal structure, and biological properties (Ramachandran et al., 2012).

- Synthesis and characterization of 2-hydroxy-3-methoxy benzaldehyde thiosemicarbazone (HMBATSC) and its application of simultaneous second-order derivative spectrophotometric method for determination of cobalt(II), nickel(II), and vanadium(V) (Kumar et al., 2006).

特性

IUPAC Name |

[(E)-[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylideneamino]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O4S/c1-21-13-8-11(9-17-18-15(16)24)2-3-12(13)23-10-14(20)19-4-6-22-7-5-19/h2-3,8-9H,4-7,10H2,1H3,(H3,16,18,24)/b17-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKHROQKGNBGAJT-RQZCQDPDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NNC(=S)N)OCC(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=N/NC(=S)N)OCC(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzylidene}hydrazinecarbothioamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-methylpiperazine](/img/structure/B5587450.png)

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-2-(4-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5587454.png)

![N-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5587461.png)

![N-{(3R*,4R*)-1-[(1-ethyl-1H-indol-4-yl)methyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5587464.png)

![7-[(7-isopropyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]-3-methylquinazolin-4(3H)-one](/img/structure/B5587466.png)

![1-[3-chloro-4-(1-pyrrolidinyl)benzoyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5587468.png)

![5-[4-(benzyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5587483.png)

![3-(3-methoxyphenyl)-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5587498.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5587513.png)

![2-(2-oxo-1-azepanyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5587527.png)

![1-ethyl-3-isobutyl-N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B5587536.png)

![5-cyclohexyl-4-[(2-furylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5587543.png)